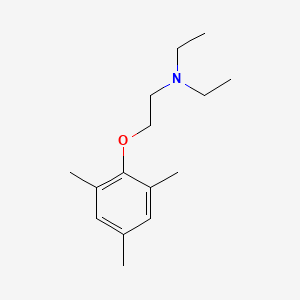

Triethylamine, 2-(mesityloxy)-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Triethylamine, 2-(mesityloxy)- is a useful research compound. Its molecular formula is C15H25NO and its molecular weight is 235.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality Triethylamine, 2-(mesityloxy)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triethylamine, 2-(mesityloxy)- including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Synthesis

Triethylamine is primarily utilized as a base in organic synthesis. Its role is crucial in several chemical reactions, including:

- Formation of Esters and Amides : It acts as a base during the preparation of esters and amides from acyl chlorides. The reaction produces hydrogen chloride, which subsequently forms triethylammonium chloride when it reacts with triethylamine .

- Catalysis : Tertiary amines like triethylamine serve as catalysts in the production of urethane foams and epoxy resins. They are also involved in dehydrohalogenation reactions and Swern oxidations .

- Quaternary Ammonium Compounds : Triethylamine is used to synthesize quaternary ammonium salts, which find applications in textile auxiliaries and dyes .

Pharmaceutical Applications

In the pharmaceutical industry, triethylamine plays a pivotal role:

- Intermediate Production : It serves as an intermediate for manufacturing various medicines and pesticides. For instance, it is involved in synthesizing carboxylic acid-containing pesticides like Triclopyr and 2,4-dichlorophenoxyacetic acid .

- Anesthetic Properties : The compound is also noted for its use in anesthetizing insects for research purposes, such as fruit flies and mosquitoes, which aids in preserving viral materials during species identification .

Environmental Science

Triethylamine has applications in environmental science:

- Ion Interaction Chromatography : As an ion-interaction reagent, triethylamine salts are employed in chromatography due to their amphiphilic properties. This application is particularly useful for the analysis of biomolecules .

- Waterborne Resins : It acts as a neutralizing agent for anionic stabilized waterborne resins, enhancing their performance while reducing solvent usage .

Toxicological Studies

While triethylamine has beneficial applications, toxicological studies indicate potential hazards associated with exposure:

- Health Effects : Exposure to high concentrations can lead to respiratory issues and ocular irritation. Chronic inhalation studies have shown inflammation of nasal passages and other respiratory effects in animal models .

- Safety Guidelines : Regulatory bodies have established exposure limits to mitigate health risks associated with triethylamine, emphasizing the importance of safety measures in industrial settings .

Case Study 1: Synthesis of Quaternary Ammonium Compounds

A study demonstrated the efficiency of triethylamine in synthesizing quaternary ammonium compounds used in textile applications. The process highlighted the compound's role as a proton scavenger and its effectiveness in producing stable products under various conditions.

Case Study 2: Environmental Impact Assessment

Research evaluating the environmental impact of triethylamine revealed its utility in chromatography for purifying nucleotides. The study emphasized the need for careful handling due to its potential health effects on laboratory personnel.

化学反应分析

General Reactivity of Triethylamine Derivatives

Triethylamine (TEA) is widely employed as a base, catalyst, or nucleophile in organic synthesis. Its derivatives, particularly those with bulky substituents like mesityl groups, often exhibit modified reactivity due to steric hindrance and electronic effects:

-

Base-Catalyzed Eliminations : TEA promotes elimination reactions in substrates such as β-chloroacetates (e.g., methyl (R,R)-2-chloro-3-acetoxy-3-phenylpropanoate), where steric effects influence reaction rates and stereochemistry .

-

Oxidative Dimerization : TEA facilitates oxidative cyclodimerization of azirines to pyrimidines via intermediate azomethine ylides and radical pathways .

Mesityloxy Group Influence

The mesityloxy (2,4,6-trimethylphenoxy) group is electron-rich and sterically demanding, which could alter TEA’s reactivity:

-

Steric Hindrance : Bulky substituents may suppress nucleophilic additions or cyclizations. For example, mesityloxy-TEA might resist reactions requiring planar transition states (e.g., SN2 mechanisms).

-

Electronic Effects : The electron-donating mesityl group could enhance stability of intermediates like carbocations or ylides in acid-catalyzed or cycloaddition reactions.

Hypothetical Reaction Pathways

Based on analogous systems, potential reactions include:

Nucleophilic Substitution

| Substrate | Conditions | Product | Notes |

|---|---|---|---|

| Alkyl halides | Polar aprotic solvent | Quaternary ammonium salts | Steric bulk may reduce reaction rate. |

| Acyl chlorides | Room temperature, THF | Amides | Mesityloxy group stabilizes intermediates. |

Oxidation and Radical Pathways

TEA derivatives participate in oxidative processes. For example, TEA in air generates N,N-diethylhydroxylamine (Et₂NOH), which mediates azirine dimerization . Mesityloxy-TEA could similarly form nitroxyl radicals under aerobic conditions, enabling radical chain reactions.

Experimental Challenges and Considerations

-

Solvent Effects : Reaction rates for TEA-mediated eliminations vary with solvent polarity (e.g., faster in acetone vs. methanol) .

-

Thermal Stability : Heating mesityloxy-TEA might induce decomposition or rearrangements, as seen in azirine systems at 70°C .

Research Gaps and Recommendations

Current literature lacks explicit data on 2-(mesityloxy)-triethylamine. Future studies should:

属性

CAS 编号 |

109513-19-1 |

|---|---|

分子式 |

C15H25NO |

分子量 |

235.36 g/mol |

IUPAC 名称 |

N,N-diethyl-2-(2,4,6-trimethylphenoxy)ethanamine |

InChI |

InChI=1S/C15H25NO/c1-6-16(7-2)8-9-17-15-13(4)10-12(3)11-14(15)5/h10-11H,6-9H2,1-5H3 |

InChI 键 |

PXBXFMYMLDAWMU-UHFFFAOYSA-N |

SMILES |

CCN(CC)CCOC1=C(C=C(C=C1C)C)C |

规范 SMILES |

CCN(CC)CCOC1=C(C=C(C=C1C)C)C |

Key on ui other cas no. |

109513-19-1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。